Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788267
InChI: InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol

Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid

CAS No.:

Cat. No.: VC13788267

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid -

Specification

Molecular Formula C25H21F2NO4
Molecular Weight 437.4 g/mol
IUPAC Name (3S)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m0/s1
Standard InChI Key FDRZOMBFYOMDNR-SFHVURJKSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)CC(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O

Introduction

Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid is a synthetic organic compound used primarily in peptide synthesis and related biochemical research. The compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a 3,5-difluorophenyl moiety attached to a butyric acid backbone. This compound is crucial for the synthesis of complex peptides due to its ability to protect the amino group during peptide elongation, ensuring the formation of stable peptide bonds while maintaining the integrity of sensitive functional groups.

Peptide Synthesis

Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid is a valuable building block in solid-phase peptide synthesis. It allows researchers to create complex peptides with high purity and yield by protecting the amino group during the synthesis process, which is crucial for maintaining the structural integrity of the peptides.

Drug Development

The unique structure and properties of this compound make it valuable in the pharmaceutical industry. It is used in developing novel drugs, particularly those targeting specific biological pathways. The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drugs, such as increasing their stability and bioavailability.

Bioconjugation

The functional groups present in this compound facilitate bioconjugation processes. Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutic applications. This process enables the creation of targeted therapies and diagnostic tools.

Neuroscience Research

While specific applications in neuroscience for Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid are less documented compared to its analogs like Fmoc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, compounds with similar structures are used in studies exploring neuropharmacology and the development of treatments for neurological disorders due to their potential effects on neurotransmitter systems.

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